molecular formula C18H25N3O4S B276161 methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Katalognummer B276161
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: RSKLQUYMQDPZGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a cyclopentathiophene derivative that has been synthesized using various methods. The purpose of

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to have potential applications in medical research. One of the most significant applications is in the field of cancer research. The compound has been shown to have anti-cancer properties, and it has been tested against various cancer cell lines. The results of these studies have shown that the compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

Wirkmechanismus

The mechanism of action of Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound may also induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress.
Biochemical and Physiological Effects:
Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential as a new anti-cancer drug. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for further development. However, one of the limitations of using this compound is its limited availability. The synthesis of the compound is complex and time-consuming, making it difficult to obtain large quantities of the compound for lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One of the most important directions is the further investigation of the compound's anti-cancer properties. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Additionally, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to determine the full extent of the compound's therapeutic potential in this area. Finally, the synthesis of the compound needs to be optimized to improve its availability for lab experiments and potential clinical use.
Conclusion:
Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has potential applications in medical research. The compound has been found to have anti-cancer properties and anti-inflammatory properties, making it a potential candidate for the development of new drugs. The synthesis of the compound is complex and time-consuming, but further research is needed to optimize the synthesis process and determine the full extent of the compound's therapeutic potential.

Synthesemethoden

The synthesis of Methyl 2-{[(4-acetyl-1,4-diazepan-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been achieved using various methods. One of the most common methods involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with acetic anhydride to form the corresponding acyl chloride. The acyl chloride is then reacted with 4-acetyl-1,4-diazepan-1-amine to form the desired compound. Other methods involve the use of different reagents and catalysts, but the overall process involves the formation of the cyclopentathiophene ring system and the attachment of the diazepan-1-yl acetyl group to the carboxylic acid moiety.

Eigenschaften

Molekularformel

C18H25N3O4S

Molekulargewicht

379.5 g/mol

IUPAC-Name

methyl 2-[[2-(4-acetyl-1,4-diazepan-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H25N3O4S/c1-12(22)21-8-4-7-20(9-10-21)11-15(23)19-17-16(18(24)25-2)13-5-3-6-14(13)26-17/h3-11H2,1-2H3,(H,19,23)

InChI-Schlüssel

RSKLQUYMQDPZGK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Kanonische SMILES

CC(=O)N1CCCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.